2A3

説明

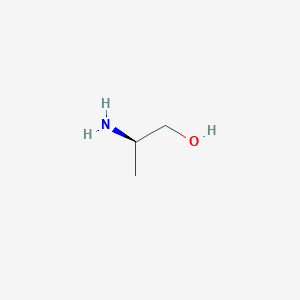

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904764 | |

| Record name | (R)-2-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | (R)-(-)-2-Amino-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35320-23-1 | |

| Record name | 2-Aminopropanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Amino-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770ZI70L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2A3 Monoclonal Antibody (Anti-CD25)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2A3 monoclonal antibody is a murine IgG1 antibody that specifically targets the alpha chain of the human Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3] This receptor is a critical component of the high-affinity IL-2 receptor complex, which plays a pivotal role in the proliferation and activation of T lymphocytes. Due to its expression on activated T cells, CD25 has been a key target for immunosuppressive therapies. The this compound antibody has been notably investigated for its therapeutic potential in preventing the rejection of allogeneic tissue transplants and in the treatment of T-cell mediated autoimmune diseases like graft-versus-host disease (GVHD).[3] This document provides a comprehensive technical overview of the this compound monoclonal antibody, including its mechanism of action, associated signaling pathways, quantitative data from clinical studies, and detailed experimental protocols.

Mechanism of Action

The this compound monoclonal antibody exerts its immunosuppressive effects by binding to the p55 subunit (CD25) of the IL-2 receptor.[1] This binding occurs at or near the IL-2 binding site, effectively preventing the formation of the high-affinity IL-2 receptor complex.[1][4] The high-affinity receptor is composed of three subunits: the α chain (CD25), the β chain (CD122), and the common γ chain (CD132).[5][6][7] By blocking the α chain, the this compound antibody inhibits the downstream signaling cascade that is normally initiated by the binding of IL-2. This blockade ultimately leads to a reduction in T-cell activation and proliferation, which are key events in the pathogenesis of immune-mediated disorders such as GVHD.[8][9] The therapeutic humanized monoclonal antibody, Daclizumab, has been shown to block the binding of the this compound antibody, indicating they share a similar epitope.[1][4]

IL-2 Receptor Signaling Pathway

The binding of Interleukin-2 to its high-affinity receptor on the surface of T lymphocytes triggers a complex intracellular signaling cascade that is crucial for T-cell proliferation, differentiation, and survival. The this compound antibody, by blocking the CD25 subunit, effectively inhibits this pathway.

Caption: Simplified IL-2 Receptor Signaling Pathway and the inhibitory action of this compound mAb.

Quantitative Data Summary

A phase I-II clinical study evaluated the murine anti-IL-2 receptor antibody this compound for the treatment of acute graft-versus-host disease (GVHD) in patients who had failed corticosteroid treatment.[3] The key quantitative findings from this study are summarized below.

| Parameter | Value | Reference |

| Patient Population | ||

| Number of Patients | 11 | [3] |

| Age Range | Not specified | |

| Underlying Condition | Acute GVHD post-allogeneic marrow transplantation | [3] |

| Prior Treatment Failure | Corticosteroids | [3] |

| Dosing Regimen | ||

| Dose Escalation | 0.1 mg/kg/day to 1.0 mg/kg/day | [3] |

| Duration of Treatment | 7 days | [3] |

| Pharmacokinetics | ||

| Target Trough Level | > 6 µg/ml | [3] |

| Dose to Achieve Target | 0.5 or 1.0 mg/kg/day | [3] |

| Clinical Response (in patients treated within 40 days of transplantation) | ||

| Complete Response (Skin) | 1 of 7 evaluable patients | [3] |

| Partial Response (Skin) | 2 of 7 evaluable patients | [3] |

| Partial Response (GI Tract) | 1 of 7 evaluable patients | [3] |

| Response in Liver Disease | No responses observed | [3] |

| Immunogenicity | ||

| IgM Response | 4 of 8 evaluable patients | [3] |

| IgG Response | 1 of 8 evaluable patients | [3] |

| Adverse Events | ||

| Incidence | 14% of infusions (11 of 72) | [3] |

| Common Side Effects | Fever, respiratory distress, hypertension, hypotension, chills | [3] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and application of the this compound monoclonal antibody are provided below.

Flow Cytometry for CD25 Expression on Human Lymphocytes

This protocol outlines the procedure for staining human peripheral blood mononuclear cells (PBMCs) to detect the expression of CD25 using the this compound monoclonal antibody or a functionally equivalent clone.

Caption: Experimental Workflow for Flow Cytometry Analysis of CD25.

Materials:

-

Human peripheral blood

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Human Fc block

-

Fluorochrome-conjugated anti-human CD25 (clone this compound or equivalent)

-

Fluorochrome-conjugated antibodies to other cell surface markers (e.g., CD3, CD4, CD8)

-

Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Counting and Viability: Count the isolated PBMCs and assess viability using a hemocytometer and trypan blue exclusion.

-

Cell Preparation: Aliquot approximately 1 x 10^6 cells per tube.

-

Washing: Wash the cells by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.

-

Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing human Fc block and incubate for 15 minutes at 4°C. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.

-

Antibody Staining: Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD25 (this compound) and other antibodies for co-staining to the cell suspension.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter properties, then on single cells, and subsequently on viable cells. Within the lymphocyte gate, identify T-cell subsets (e.g., CD3+, CD4+) and quantify the percentage of CD25+ cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., IL-2, IFN-γ, TNF-α) in patient serum or cell culture supernatants, which is relevant for monitoring the immunological effects of this compound antibody treatment in GVHD.[10][11][12][13]

Materials:

-

ELISA plate pre-coated with capture antibody specific for the cytokine of interest

-

Patient serum or cell culture supernatant samples

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Avidin-HRP or Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed by the ELISA kit manufacturer.

-

Standard Curve: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.

-

Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.

-

Incubation: Seal the plate and incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

-

Incubation: Seal the plate and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 5.

-

Enzyme Conjugate: Add 100 µL of Avidin-HRP or Streptavidin-HRP to each well.

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the wash step as in step 5.

-

Substrate Addition: Add 100 µL of the substrate solution to each well.

-

Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Conclusion

The this compound monoclonal antibody represents a significant tool in the study and potential treatment of T-cell mediated diseases. Its specific targeting of the IL-2 receptor alpha chain (CD25) provides a clear mechanism for immunosuppression. The data from early clinical trials, while limited, demonstrated a degree of efficacy in steroid-refractory acute GVHD, paving the way for the development of humanized anti-CD25 antibodies like Daclizumab and Basiliximab. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of this compound and similar antibodies in various research and pre-clinical settings. Continued research in this area is crucial for optimizing immunomodulatory therapies for transplantation and autoimmune diseases.

References

- 1. stemcell.com [stemcell.com]

- 2. CD25 (IL-2 Receptor ) Mouse, anti-Human, RB780, Clone: this compound, BD Horizon | Fisher Scientific [fishersci.com]

- 3. A phase I-II study evaluating the murine anti-IL-2 receptor antibody this compound for treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. abeomics.com [abeomics.com]

- 8. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High Throughput Sequential ELISA for Validation of Biomarkers of Acute Graft-Versus-Host Disease [jove.com]

- 11. dovepress.com [dovepress.com]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. researchgate.net [researchgate.net]

Technical Guide to 2A3 Monoclonal Antibody Clones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the monoclonal antibody clones designated as "2A3." It is crucial to note that "this compound" is not a single entity but rather a clone name that has been assigned to several distinct monoclonal antibodies with different targets, isotypes, and applications. This document delineates the specific characteristics, applications, and relevant biological pathways for each major this compound clone to ensure accurate experimental design and data interpretation.

Rat IgG2a Isotype Control, Clone this compound

The Rat IgG2a monoclonal antibody clone this compound is a widely used isotype control in a variety of immunological assays, particularly flow cytometry.[1][2][3][4] Isotype controls are essential for distinguishing non-specific background staining from specific antibody binding, thereby ensuring the validity of experimental results.

Core Characteristics

This antibody is engineered to have no specific reactivity with mammalian cells, making it an ideal negative control.[1][2][3] Its target is typically a hapten, such as trinitrophenol (TNP) or keyhole limpet hemocyanin (KLH), which is not present on the cells being analyzed.[1][2][3]

Table 1: Quantitative Data for Rat IgG2a Isotype Control, Clone this compound

| Parameter | Value | Source |

| Host | Rat | [5] |

| Isotype | IgG2a, Kappa | |

| Target | Trinitrophenol (TNP) or Keyhole Limpet Hemocyanin (KLH) | [1][2][3] |

| Purity | >95% (as determined by SDS-PAGE) | [5] |

| Concentration | Typically 0.2 mg/mL or 0.5 mg/mL | [1] |

| Storage Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4, often with stabilizers like gelatin or BSA and a preservative such as 0.09% sodium azide. | [1][5] |

| Storage Conditions | Store at 2-8°C. Do not freeze. Protect from light, especially when conjugated to a fluorophore. | [1] |

Experimental Protocol: Flow Cytometry

The primary application for this antibody is as an isotype control in flow cytometry. It should be used at the same concentration as the primary antibody it is controlling for.

Materials:

-

Cells of interest

-

Rat IgG2a Isotype Control, Clone this compound (conjugated to the same fluorophore as the primary antibody)

-

Primary antibody of interest (Rat IgG2a isotype)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

-

(Optional) Fc block to prevent non-specific binding to Fc receptors.

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your target cells and wash them with cold Flow Cytometry Staining Buffer.

-

Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10^6 cells/100 µL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

(Optional) Fc Block: If your cells express Fc receptors, incubate them with an Fc blocking reagent according to the manufacturer's instructions to reduce non-specific binding.

-

Staining:

-

Isotype Control Tube: Add the Rat IgG2a Isotype Control, Clone this compound, at the same concentration as recommended for your primary antibody.

-

Primary Antibody Tube: Add your primary Rat IgG2a antibody at the manufacturer's recommended concentration.

-

-

Incubation: Incubate the tubes for 20-30 minutes at 2-8°C in the dark.

-

Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

-

Data Acquisition: Analyze the samples on a flow cytometer. The signal from the isotype control tube will serve as the baseline for non-specific staining, allowing for accurate gating of the positively stained population in the primary antibody tube.

Experimental Workflow Diagram

Caption: Flow cytometry workflow using the this compound isotype control.

Mouse anti-Human CD25, Clone this compound

This monoclonal antibody is highly specific for human CD25, which is the alpha chain of the Interleukin-2 (IL-2) receptor.[6] CD25 is a key marker for activated T cells and is constitutively expressed on regulatory T cells (Tregs).

Core Characteristics

The this compound clone that targets human CD25 is of mouse origin and has functional implications as it can block the binding of IL-2 to its high-affinity receptor.[6][7]

Table 2: Quantitative Data for Mouse anti-Human CD25, Clone this compound

| Parameter | Value | Source |

| Host | Mouse | [6] |

| Isotype | IgG1, Kappa | [8] |

| Target | Human CD25 (IL-2 Receptor alpha chain) | [6] |

| Molecular Weight of Target | 55 kDa | [6][8] |

| Reactivity | Human, Cynomolgus Monkey | [6] |

| Applications | Flow Cytometry, Cell Isolation | [6] |

| Recommended Concentration (Flow Cytometry) | 5-20 µL per test (1 x 10^6 cells) | [8][9] |

| Functional Effect | Blocks high-affinity IL-2 binding | [6][7] |

Experimental Protocol: Flow Cytometry for CD25 Expression

This protocol outlines the steps for identifying CD25-expressing cells, such as activated T cells or regulatory T cells, within a human peripheral blood mononuclear cell (PBMC) population.

Materials:

-

Human PBMCs

-

Mouse anti-Human CD25, Clone this compound (conjugated to a suitable fluorophore, e.g., PE, APC)

-

Mouse IgG1, Kappa Isotype Control (conjugated to the same fluorophore)

-

Other antibodies for co-staining (e.g., anti-CD3, anti-CD4, anti-FoxP3 for Treg identification)

-

Flow Cytometry Staining Buffer

-

(For Treg staining) Fixation/Permeabilization Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from human blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with cold Flow Cytometry Staining Buffer.

-

Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10^6 cells/100 µL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Surface Staining:

-

Add the Mouse anti-Human CD25, Clone this compound, and any other surface marker antibodies to the appropriate tubes.

-

In a separate tube, add the corresponding Mouse IgG1, Kappa Isotype Control.

-

-

Incubation: Incubate for 20-30 minutes at 2-8°C in the dark.

-

Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer.

-

(Optional) Intracellular Staining (for FoxP3): If identifying Tregs, proceed with a fixation and permeabilization step according to the manufacturer's protocol for the FoxP3 antibody. Then, stain for intracellular FoxP3.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD4+ cells. Analyze the expression of CD25 on the gated T cell populations.

IL-2 Signaling Pathway

CD25 is a critical component of the high-affinity IL-2 receptor. The binding of IL-2 to its receptor initiates a signaling cascade that is crucial for T cell proliferation, survival, and differentiation. The anti-CD25 this compound clone can inhibit this pathway by blocking IL-2 binding.

Caption: IL-2 signaling pathway and the inhibitory action of anti-CD25 this compound.

Mouse anti-gamma Actin, Clone this compound

This monoclonal antibody is highly specific for the gamma-cytoplasmic isoform of actin (ACTG1) and does not cross-react with other actin isoforms.[10][11][12][13] Gamma-actin is a ubiquitous cytoskeletal protein involved in cell motility, structure, and integrity. Its high level of conservation across species makes this antibody a versatile tool for various research applications.

Core Characteristics

The specificity of this this compound clone for gamma-actin makes it an excellent tool for studying the specific roles of this actin isoform in cellular processes.

Table 3: Quantitative Data for Mouse anti-gamma Actin, Clone this compound

| Parameter | Value | Source |

| Host | Mouse | [13] |

| Isotype | IgG2b | [13] |

| Target | Gamma-cytoplasmic Actin (ACTG1) | [11] |

| Molecular Weight of Target | ~42 kDa | [11][13] |

| Reactivity | Human, Mouse, Rat, Chicken, Pig, Rabbit, Zebrafish | [13] |

| Applications | Western Blot (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry (FC), ELISA | [10][13] |

| Recommended Dilutions | WB: 1:1000 - 1:5000IF/ICC: 1:10 - 1:500IHC-P: 1:100 - 1:500FC: 1:100 - 1:500 | [10][11] |

Experimental Protocols

Materials:

-

Cell or tissue lysates

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Transfer apparatus and buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Mouse anti-gamma Actin, Clone this compound

-

HRP-conjugated anti-mouse secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate protein lysates (10-20 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-gamma Actin antibody (diluted 1:1000-1:5000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A band at ~42 kDa corresponding to gamma-actin should be detected.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Mouse anti-gamma Actin, Clone this compound

-

Fluorophore-conjugated anti-mouse secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

-

Permeabilization: If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-gamma Actin antibody (diluted 1:100-1:500 in dilution buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated anti-mouse secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides using mounting medium, and visualize the staining using a fluorescence microscope.

Actin Cytoskeleton Signaling Pathway

The actin cytoskeleton is a highly dynamic structure, and its organization is tightly regulated by a complex network of signaling pathways. These pathways control processes such as cell migration, adhesion, and division. The anti-gamma Actin this compound antibody can be used to visualize the specific localization and dynamics of gamma-actin within these processes.

Caption: Overview of signaling pathways regulating the actin cytoskeleton.

References

- 1. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 2. cytekbio.com [cytekbio.com]

- 3. cytekbio.com [cytekbio.com]

- 4. cytekbio.com [cytekbio.com]

- 5. abinscience.com [abinscience.com]

- 6. stemcell.com [stemcell.com]

- 7. CD25 Mouse anti-Human, Brilliant Violet 650, Clone: this compound, BD Optibuild 50μg; | Fisher Scientific [fishersci.com]

- 8. PE Mouse Anti-Human CD25 [bdbiosciences.com]

- 9. Purified Mouse Anti-Human CD25 [bdbiosciences.com]

- 10. mybiosource.com [mybiosource.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Anti-gamma Actin Antibody [this compound] (A279177) | Antibodies.com [antibodies.com]

- 13. Anti-gamma Actin antibody [this compound] (ab123034) | Abcam [abcam.com]

Technical Guide: 2A3 Antibody for Specific Detection of Gamma-Actin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the monoclonal antibody 2A3 for the specific detection of gamma-actin (γ-actin). Gamma-actin, a crucial component of the cytoskeleton in virtually all cell types, is involved in fundamental cellular processes such as motility, structure, and integrity.[1][2] The this compound antibody is a highly specific mouse monoclonal antibody that recognizes cytoplasmic gamma-actin (ACTG1) and does not cross-react with other actin isoforms, making it an invaluable tool for researchers in various fields, including cell biology, oncology, and neurobiology.[1][2][3] This document outlines the antibody's characteristics, provides detailed experimental protocols, and presents relevant signaling pathways involving gamma-actin.

Antibody Characteristics and Quantitative Data

The this compound clone is a mouse IgG2b monoclonal antibody generated against a synthetic peptide corresponding to the N-terminal nonapeptide of gamma-cytoplasmic actin.[1][4] This specificity for the N-terminus is critical as it distinguishes gamma-actin from other highly homologous actin isoforms.[3]

Quantitative and Performance Data

While a specific affinity constant (Kd) for the this compound antibody is not widely published in publicly available datasheets, its performance and specificity have been extensively validated across multiple applications. The following tables summarize the key quantitative and qualitative performance data for the this compound antibody.

| Parameter | Value / Description | Source |

| Target | Cytoplasmic Gamma-Actin (ACTG1) | [1][2] |

| Host Species | Mouse | [2] |

| Clone | This compound | [2] |

| Isotype | IgG2b | [5] |

| Immunogen | Synthetic peptide of the N-terminal nonapeptide of γ-actin | [1][4] |

| Specificity | Highly specific for gamma-actin; no cross-reactivity with other actin isoforms. | [1][3] |

| Molecular Weight | ~42 kDa | [2] |

Recommended Starting Dilutions for Various Applications

| Application | Recommended Dilution Range | Notes | Source |

| Western Blotting (WB) | 1:1000 - 1:5000 | Optimal dilution should be determined experimentally. | [4][5] |

| Immunofluorescence (IF) / Immunocytochemistry (ICC) | 1:10 - 1:500 | Concentration depends on cell type and antigen density. | [5] |

| Immunohistochemistry (IHC) - Paraffin | 1:100 - 1:500 | Antigen retrieval is recommended. | [4][5] |

| Immunohistochemistry (IHC) - Frozen | 1:100 - 1:500 | [5] | |

| Flow Cytometry | 1:100 - 1:500 | [5] | |

| ELISA | 1:100 - 1:2000 | [5] |

Experimental Protocols

The following are detailed protocols for the most common applications of the this compound antibody. These are starting points and may require optimization for specific experimental conditions.

Western Blotting

This protocol outlines the detection of gamma-actin in whole-cell lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: this compound anti-gamma-actin antibody

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. Separate proteins on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted in blocking buffer (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system. Gamma-actin will appear as a band at approximately 42 kDa.[2]

Immunofluorescence (IF)

This protocol is for the visualization of gamma-actin in cultured cells.

Materials:

-

Cells grown on coverslips or in chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

-

Primary antibody: this compound anti-gamma-actin antibody

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

PBS

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile coverslips or chamber slides.

-

Fixation: Rinse cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the this compound antibody diluted in blocking buffer (e.g., 1:100 to 1:500) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate cells with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Immunohistochemistry (IHC) on Paraffin-Embedded Sections

This protocol describes the detection of gamma-actin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., Citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: this compound anti-gamma-actin antibody

-

Biotinylated secondary antibody (anti-mouse IgG)

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin (for counterstaining)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated citrate buffer and heating in a microwave, pressure cooker, or water bath. Follow standard laboratory procedures for the chosen method.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the this compound antibody diluted in blocking buffer (e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with a biotinylated anti-mouse secondary antibody for 30-60 minutes at room temperature.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Enzyme Conjugate Incubation: Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Chromogenic Detection: Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

Gamma-actin is a key regulator of the cytoskeleton and is involved in several critical signaling pathways. The this compound antibody is an excellent tool for studying the role of gamma-actin in these pathways.

Gamma-Actin in the ROCK Signaling Pathway

Gamma-actin plays a role in cell migration through its interaction with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The knockdown of gamma-actin has been shown to affect cell motility and the phosphorylation of key downstream effectors of ROCK.

Caption: Gamma-actin modulates the ROCK signaling pathway, influencing cell migration.

Gamma-Actin and the MKL1/SRF Pathway

The dynamic polymerization of actin, including gamma-actin, plays a crucial role in regulating the activity of the Myocardin-related transcription factor (MKL1) and the Serum Response Factor (SRF), which in turn control the expression of genes involved in cytoskeletal organization and cell motility.

Caption: Actin dynamics regulate MKL1/SRF-mediated gene expression.

Experimental Workflow for Studying Gamma-Actin Function

The this compound antibody can be integrated into various experimental workflows to investigate the function of gamma-actin. A common workflow involves the knockdown or knockout of the ACTG1 gene, followed by analysis of cellular phenotypes using the this compound antibody for validation and downstream assays.

Caption: Workflow for investigating gamma-actin function using the this compound antibody.

Applications in Drug Development

The specific detection of gamma-actin using the this compound antibody has several applications in the field of drug development:

-

Target Validation: Investigating the role of gamma-actin in disease models to validate it as a potential therapeutic target.

-

Compound Screening: In high-content screening assays, the this compound antibody can be used to visualize the effects of compounds on the gamma-actin cytoskeleton.

-

Biomarker Discovery: Assessing changes in gamma-actin expression or localization in response to drug treatment or disease progression.

-

Toxicity Studies: Evaluating the impact of drug candidates on cytoskeletal integrity and cell morphology.

Conclusion

The this compound monoclonal antibody is a highly specific and versatile tool for the detection and study of cytoplasmic gamma-actin. Its utility across a range of applications, from basic research to drug development, makes it an indispensable reagent for scientists investigating the intricate roles of the cytoskeleton in health and disease. This guide provides a comprehensive resource to facilitate the effective use of the this compound antibody in your research endeavors.

References

In-Depth Technical Guide: The 2A3 Antibody for Beta-Actin Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2A3 monoclonal antibody for the detection and analysis of beta-actin. Beta-actin, a ubiquitously expressed cytoskeletal protein, is a cornerstone of cellular structure and function, and its reliable detection is critical in a vast array of research applications. The this compound antibody has been widely cited in the scientific literature as a dependable tool for beta-actin studies.

Introduction to the this compound Beta-Actin Antibody

The this compound antibody is a mouse monoclonal antibody (IgG1 κ) that recognizes the C-terminal region of beta-actin.[1][2] It is recommended for the detection of beta-actin in human, mouse, and rat samples, with reactivity also observed in other species such as hamster and monkey.[1][3] The antibody is suitable for a variety of standard laboratory techniques, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of the this compound beta-actin antibody, as recommended by the manufacturer and reported in cited literature.

| Parameter | Value | Source |

| Catalog Number | sc-517582 | [1][3] |

| Clonality | Monoclonal | [3] |

| Clone | This compound | [3] |

| Host Species | Mouse | [3] |

| Isotype | IgG1 κ | [1][2] |

| Immunogen | KLH-coupled peptide fragment corresponding to the C-terminal region of human β-Actin | [1] |

| Concentration | 200 µg/ml | [1] |

| Molecular Weight of β-Actin | ~42 kDa | [4] |

| Application | Recommended Starting Dilution | Dilution Range | Source |

| Western Blot (WB) | 1:1000 | 1:200 - 1:2000 | [4][5][6][7] |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - | [1] |

| Immunofluorescence (IF) | 1:100 | 1:50 - 1:500 | [1] |

| Immunohistochemistry (IHC) | 1:100 | 1:50 - 1:500 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound beta-actin antibody, adapted from cited publications.

Western Blotting

This protocol is based on methodologies described in publications that have successfully used the this compound antibody (sc-517582) for the detection of beta-actin.[4][5][7]

1. Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Mix 20-30 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

2. SDS-PAGE and Transfer:

-

Separate protein lysates on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the this compound anti-beta-actin antibody (sc-517582) at a 1:1000 dilution in blocking buffer overnight at 4°C with gentle agitation.[5][7]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature.[5]

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imaging system.[5]

Western Blotting Experimental Workflow.

Immunofluorescence

This protocol provides a general framework for immunofluorescent staining of beta-actin using the this compound antibody, based on common immunofluorescence procedures.[8]

1. Cell Preparation:

-

Grow cells on glass coverslips to approximately 70-80% confluency.

-

Wash the cells twice with phosphate-buffered saline (PBS).

2. Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

3. Immunostaining:

-

Block non-specific binding by incubating the cells in 4% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate the cells with the this compound anti-beta-actin antibody (sc-517582) diluted 1:100 in 1% BSA in PBS overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

4. Mounting and Visualization:

-

Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the staining using a fluorescence or confocal microscope.

Immunoprecipitation

This protocol is adapted from a publication that utilized the this compound antibody (sc-517582) for immunoprecipitation.[9]

1. Lysate Preparation:

-

Prepare nuclear extracts from cells using a nuclear and cytoplasmic extraction kit.

-

Pre-clear the nuclear extracts by incubating with Protein G PLUS-Agarose beads for 1 hour at 4°C.

2. Immunoprecipitation:

-

Incubate the pre-cleared lysate with 5 µg of the this compound anti-beta-actin antibody (sc-517582) or a corresponding isotype control antibody for 2 hours on ice.

-

Add 10 µl of Protein G PLUS-Agarose beads to the lysate-antibody mixture and incubate for an additional 4 hours at 4°C with gentle rotation.

3. Washing and Elution:

-

Pellet the beads by centrifugation and wash them three times with an appropriate lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

4. Analysis:

-

Analyze the eluted proteins by Western blotting using an appropriate primary antibody to detect co-immunoprecipitated proteins.

Beta-Actin in Cellular Signaling

Beta-actin is not merely a structural protein; it plays a crucial role in regulating cellular signaling pathways, influencing processes such as gene expression, cell growth, and motility.

The Serum Response Factor (SRF) Pathway

The transcription of beta-actin is, in part, regulated by the Serum Response Factor (SRF).[10] SRF is a transcription factor that binds to serum response elements (SREs) in the promoters of many genes, including beta-actin itself. The activity of SRF is modulated by the dynamics of the actin cytoskeleton. Specifically, the availability of globular actin (G-actin) monomers influences the localization of myocardin-related transcription factors (MRTFs), which are co-activators of SRF.[11] When G-actin levels are low (i.e., when actin is predominantly in its filamentous, F-actin, form), MRTFs translocate to the nucleus, bind to SRF, and activate the transcription of target genes, including beta-actin.[11] This creates a feedback loop where the state of the actin cytoskeleton regulates the expression of its own components.

Regulation of SRF by Actin Dynamics.

Rho GTPase Signaling and Cytoskeletal Organization

The organization of the actin cytoskeleton is tightly controlled by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[12][13] These molecular switches cycle between an active GTP-bound state and an inactive GDP-bound state. When activated by upstream signals, they interact with a variety of downstream effector proteins to regulate different aspects of actin dynamics.

-

RhoA is primarily involved in the formation of contractile actin-myosin stress fibers and focal adhesions.[14]

-

Rac1 promotes the formation of lamellipodia and membrane ruffles, which are essential for cell protrusion and migration.[15]

-

Cdc42 induces the formation of filopodia, which are finger-like projections involved in sensing the cellular environment.[15]

The coordinated action of these Rho GTPases is fundamental to processes such as cell migration, cell division, and the maintenance of cell shape.

Rho GTPase Signaling Pathways.

Conclusion

The this compound monoclonal antibody is a well-validated and versatile tool for the study of beta-actin. Its specificity and suitability for a range of immunological techniques make it an invaluable reagent for researchers in cell biology, cancer research, and drug development. This guide provides a comprehensive resource for the effective utilization of the this compound antibody, from experimental design to data interpretation, grounded in the established scientific literature.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. biocompare.com [biocompare.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel localization of folate transport systems in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ankrd31 in Sperm and Epididymal Integrity [frontiersin.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. jcancer.org [jcancer.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Cellular Levels of Signaling Factors Are Sensed by β-actin Alleles to Modulate Transcriptional Pulse Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Specificity: A Technical Guide to the 2A3 Isotype Control Antibody

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibody-driven research and therapeutic development, the accuracy and reliability of experimental data are paramount. Distinguishing a true positive signal from background noise is a critical challenge that necessitates the use of appropriate negative controls. Among these, the isotype control antibody stands out as an indispensable tool. This technical guide provides an in-depth exploration of the principles behind isotype controls, with a specific focus on the widely used 2A3 clone, a rat IgG2a monoclonal antibody.

The Principle of Isotype Control

An isotype control is an antibody that has the same immunoglobulin (Ig) class, subclass, and light chain as the primary antibody used in an experiment, but it lacks specificity for the target antigen. Its primary function is to provide a baseline for non-specific binding, thereby helping to ensure that the observed staining is due to the specific interaction between the primary antibody and its target.[1]

Non-specific binding can arise from several sources, including:

-

Fc Receptor (FcR) Binding: Immune cells such as monocytes, macrophages, and B cells express Fc receptors that can bind to the Fc region of antibodies, leading to false-positive signals.[2]

-

Non-specific Protein Interactions: Antibodies may interact non-specifically with other cellular proteins, lipids, or carbohydrates.[3]

-

Fluorochrome-Related Artifacts: In applications like flow cytometry, the fluorescent dye conjugated to the antibody can sometimes contribute to background staining.

By using an isotype control, researchers can account for these non-specific interactions and more confidently attribute the signal difference between the primary antibody and the isotype control to specific antigen binding.

The this compound Isotype Control Antibody: A Profile

The this compound monoclonal antibody is a rat IgG2a, kappa (κ) isotype antibody.[4][5] It is specifically raised against trinitrophenol (TNP), a hapten that is not expressed on or in mammalian cells.[4][6] This characteristic makes the this compound clone an ideal isotype-matched control for primary antibodies of the rat IgG2a isotype in a wide range of applications, particularly in studies involving human or mouse cells and tissues.[7][8]

Table 1: Key Characteristics of the this compound Isotype Control Antibody

| Characteristic | Description |

| Host Species | Rat |

| Isotype | IgG2a |

| Light Chain | Kappa (κ) |

| Specificity | Trinitrophenol (TNP) |

| Reactivity | Not reactive with mammalian cells |

| Applications | Flow Cytometry, Immunohistochemistry (IHC), In Vivo studies |

Data Presentation: Quantifying Specificity

The effectiveness of an isotype control is demonstrated by comparing its signal to that of the specific primary antibody. In flow cytometry, this is often quantified by comparing the Mean Fluorescence Intensity (MFI) of the stained populations.

Table 2: Representative Flow Cytometry Data Comparing a Primary Antibody to the this compound Isotype Control

| Marker | Cell Type | Primary Antibody MFI | This compound Isotype Control MFI | Signal-to-Noise Ratio |

| CD4-FITC | Human PBMCs | 15,800 | 250 | 63.2 |

| CD8-PE | Mouse Splenocytes | 22,500 | 310 | 72.6 |

| CD11b-APC | Mouse Bone Marrow | 35,200 | 450 | 78.2 |

This table presents representative, hypothetical data to illustrate the expected results. Actual values will vary depending on the experimental conditions, cell type, and primary antibody used.

Experimental Protocols

Flow Cytometry: Cell Surface Staining

This protocol outlines the use of the this compound isotype control for cell surface staining in flow cytometry.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells, splenocytes)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

Fc Block (e.g., anti-CD16/32 for mouse cells, human IgG for human cells)

-

Fluorochrome-conjugated primary antibody (rat IgG2a isotype)

-

Fluorochrome-conjugated this compound rat IgG2a isotype control antibody

-

FACS tubes

-

Centrifuge

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of FACS tubes.

-

Fc Receptor Blocking: Add Fc Block to each tube according to the manufacturer's instructions to prevent non-specific binding to Fc receptors. Incubate for 10-15 minutes at 4°C.

-

Antibody Staining:

-

Test Sample: Add the predetermined optimal concentration of the fluorochrome-conjugated rat IgG2a primary antibody.

-

Isotype Control Sample: Add the same concentration of the fluorochrome-conjugated this compound rat IgG2a isotype control antibody.

-

-

Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Resuspension: Decant the supernatant and resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer.

Immunohistochemistry: Paraffin-Embedded Tissue

This protocol provides a general workflow for using the this compound isotype control in immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)

-

Blocking solution (e.g., 5% normal serum from the same species as the secondary antibody)

-

Primary antibody (rat IgG2a isotype)

-

This compound rat IgG2a isotype control antibody

-

Biotinylated secondary antibody against rat IgG

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in the appropriate antigen retrieval buffer in a steamer or water bath.[9]

-

Blocking: Incubate the tissue sections with a blocking solution for at least 1 hour at room temperature to block non-specific binding sites.[9]

-

Primary Antibody Incubation:

-

Test Section: Apply the primary rat IgG2a antibody diluted to its optimal concentration in antibody diluent.

-

Isotype Control Section: Apply the this compound rat IgG2a isotype control at the same concentration as the primary antibody.

-

-

Incubation: Incubate the slides overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides with a wash buffer (e.g., TBS with 0.05% Tween-20).

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Detection: Wash the slides and then apply Streptavidin-HRP, followed by incubation.

-

Substrate Development: Wash the slides and apply the DAB substrate solution until the desired color intensity is reached.

-

Counterstaining: Lightly counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

Mandatory Visualizations

Caption: Flow Cytometry Workflow.

Caption: Immunohistochemistry (IHC-P) Workflow.

Caption: Rationale for Isotype Control Use.

Conclusion

The this compound rat IgG2a isotype control antibody is a vital reagent for researchers and drug development professionals who require high confidence in their antibody-based assays. By providing a reliable measure of non-specific background staining, the this compound clone enables the accurate interpretation of results and contributes to the generation of robust and reproducible data. The principles and protocols outlined in this guide serve as a comprehensive resource for the effective implementation of the this compound isotype control in your experimental workflows.

References

- 1. FITC Rat IgG2a, κ Isotype Control [bdbiosciences.com]

- 2. msesupplies.com [msesupplies.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. InVivoPlus rat IgG2a isotype control, anti-trinitrophenol | Bio X Cell [bioxcell.com]

- 5. InVivoMAb rat IgG2a isotype control, anti-trinitrophenol | Bio X Cell [bioxcell.com]

- 6. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 7. cytekbio.com [cytekbio.com]

- 8. cytekbio.com [cytekbio.com]

- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide: 2A3 Monoclonal Antibody for Gamma-Actin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2A3 monoclonal antibody, a crucial tool for the specific detection of gamma-cytoplasmic actin (ACTG1). Below, you will find detailed information on its immunogen, specificity, and validated applications, along with experimental protocols and relevant signaling pathways.

Antibody Characteristics and Immunogen Sequence

The this compound clone is a mouse monoclonal antibody, isotype IgG2b, renowned for its high specificity to gamma-cytoplasmic actin.[1][2][3] It has been shown to react with gamma-actin from a wide range of species, including human, mouse, rat, chicken, rabbit, pig, and zebrafish, due to the highly conserved nature of the epitope.[2][3][4] A key feature of the this compound antibody is its lack of cross-reactivity with other actin isoforms, making it a precise tool for distinguishing gamma-actin from the beta- and alpha-actin isoforms.[2][4][5]

Immunogen Details

The immunogen used to generate the this compound antibody is a synthetic peptide corresponding to the N-terminal region of human gamma-actin (ACTG1).[1][4]

-

Description: This sequence represents the N-terminal nonapeptide of gamma-cytoplasmic actin. The N-terminus is acetylated.[1][4]

-

Conjugation: The peptide was conjugated to Keyhole Limpet Hemocyanin (KLH) via a C-terminal cysteine residue linker to enhance immunogenicity.[1][4]

The full protein sequence for human gamma-actin (UniProt: P63261) begins with this epitope, highlighting the antibody's design for targeting the unique N-terminus of the protein.

Quantitative and Qualitative Data Summary

The following tables summarize the key specifications and application-specific data for the this compound antibody.

Table 1: General Antibody Specifications

| Property | Specification | Citations |

| Antibody Name | Anti-gamma Actin antibody [this compound] | [1][2] |

| Host Species | Mouse | [2] |

| Clonality | Monoclonal | [2] |

| Clone Number | This compound | [2] |

| Isotype | IgG2b | [1][2][3] |

| Target Protein | Gamma-cytoplasmic actin 1 (ACTG1) | [2][6] |

| Predicted MW | 42 kDa | [1][2] |

| Purification | Protein G purified | [1] |

| Storage Buffer | Phosphate buffered saline (PBS) with 0.09% Sodium Azide | [1] |

Table 2: Recommended Starting Dilutions for Various Applications

| Application | Recommended Dilution | Notes | Citations |

| Western Blot (WB) | 1:1000 - 1:5000 | Detects a band at approximately 42 kDa. | [1][7] |

| Immunohistochemistry (Paraffin, IHC-P) | 1:100 - 1:500 | Antigen retrieval with citrate (B86180) buffer (pH 6.0) is recommended. | [1][2] |

| Immunohistochemistry (Frozen, IHC-Fr) | 1:100 - 1:500 | [1] | |

| Immunocytochemistry/Immunofluorescence (ICC/IF) | 1:500 | [1][2] | |

| Flow Cytometry (Flow Cyt) | Assay-dependent | An isotype control (e.g., Mouse IgG2b) is recommended. | [1] |

| ELISA | Assay-dependent | [1] |

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducible results. The following are representative methodologies for key applications using the this compound antibody.

Western Blotting Protocol

This protocol is a standard procedure for detecting gamma-actin in whole-cell lysates.

-

Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 10-20 µg of total protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted 1:1000 - 1:5000 in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The expected band for gamma-actin is ~42 kDa.[2][7]

Immunohistochemistry (IHC-P) Protocol

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate sections with the this compound antibody diluted 1:100 - 1:500 in a diluent buffer (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.

-

Washing: Wash slides three times with PBS or TBS.

-

Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Visualize the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.

-

Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

Experimental Workflow for Western Blotting

Caption: Standard experimental workflow for Western Blotting using the this compound antibody.

Gamma-Actin (ACTG1) Signaling Pathway

Gamma-actin is a fundamental component of the cytoskeleton and is involved in regulating cell motility and structure. It is a key player in pathways modulated by Rho-associated kinase (ROCK).[8][9]

Caption: Simplified signaling pathway showing γ-actin's role in cell migration via ROCK.

References

- 1. studylib.net [studylib.net]

- 2. Anti-gamma Actin antibody [this compound] (ab123034) | Abcam [abcam.com]

- 3. mybiosource.com [mybiosource.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Anti-gamma Actin Antibody [this compound] (A279177) | Antibodies.com [antibodies.com]

- 6. genecards.org [genecards.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. γ-Actin regulates cell migration and modulates the ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cytoplasmic Beta and Gamma Actin Isoforms Reorganization and Regulation in Tumor Cells in Culture and Tissue [frontiersin.org]

2A3 SHAPE Reagent for RNA Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2A3 (2-aminopyridine-3-carboxylic acid imidazolide) reagent for RNA structure analysis using the SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling) methodology. It details the advantages of this compound over previous reagents, its mechanism of action, experimental protocols, and data analysis workflows, making it an essential resource for researchers in RNA biology and drug discovery.

Introduction to this compound SHAPE Reagent

This compound is a powerful and accurate SHAPE reagent for probing RNA structures, particularly within living cells.[1] It was developed to overcome some of the limitations of earlier SHAPE reagents, such as NAI (2-methylnicotinic acid imidazolide). The key innovation of this compound lies in its increased reactivity with RNA and higher permeability to biological membranes, which results in a significantly improved signal-to-noise ratio in in vivo experiments.[1] This enhanced performance leads to more accurate experimentally-derived constraints for RNA secondary structure prediction.

Advantages of this compound over NAI

The superior performance of this compound, especially for in vivo studies, is attributed to several key factors:

-

Increased Reactivity: this compound exhibits a higher intrinsic reactivity towards the 2'-hydroxyl group of flexible RNA nucleotides compared to NAI.

-

Enhanced Cell Permeability: Its chemical structure allows for more efficient passage across cellular membranes, a critical feature for probing RNA structure in its native environment.[1]

-

Higher Signal-to-Noise Ratio: The combination of increased reactivity and permeability leads to a stronger modification signal relative to background, improving the quality of the structural data.[1]

-

Improved Accuracy of Structure Prediction: RNA structure models informed by this compound SHAPE-MaP data have been shown to be markedly more accurate than those derived from NAI data.[1]

Mechanism of Action

The fundamental principle of SHAPE technology is the selective acylation of the 2'-hydroxyl group of conformationally flexible ribonucleotides. In structured regions of an RNA molecule, the 2'-hydroxyl group is constrained and therefore less reactive. In contrast, in single-stranded or flexible regions, this group is more accessible and readily acylated by the SHAPE reagent.

The reaction of this compound with an RNA molecule proceeds as follows:

-

Acylation: The electrophilic this compound molecule reacts with the nucleophilic 2'-hydroxyl group of a flexible nucleotide, forming a bulky 2'-O-adduct.

-

Reverse Transcription Modification: During reverse transcription, the bulky adduct on the RNA template causes the reverse transcriptase to misincorporate a nucleotide at that position in the newly synthesized cDNA strand.

-

Mutation Detection: This misincorporation is then identified as a mutation during high-throughput sequencing, allowing for the quantification of the modification at each nucleotide position.

Figure 1: Mechanism of this compound-mediated RNA modification and detection.

Quantitative Data Summary

The following tables summarize the quantitative advantages of this compound over NAI as reported in the literature.

Table 1: Comparison of in vivo SHAPE-MaP Signal-to-Noise Ratios

| Cell Type | This compound Signal-to-Noise Ratio | NAI Signal-to-Noise Ratio |

| E. coli | 3.47 | 1.33 |

| B. subtilis | 2.36 | 1.56 |

| HEK293 | 3.01 | 2.08 |

Data sourced from Marinus et al., Nucleic Acids Research, 2021.

Table 2: Accuracy of Experimentally-Driven RNA Structure Prediction (AUC)

| Organism | This compound (AUC) | NAI (AUC) |

| E. coli | 0.825 / 0.874 (-/+ DMSO subtraction) | 0.625 / 0.708 (-/+ DMSO subtraction) |

AUC (Area Under the Curve) from ROC analysis reflects the ability to discriminate between paired and unpaired nucleotides. Data sourced from Marinus et al., Nucleic Acids Research, 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound SHAPE-MaP.

Synthesis of this compound Reagent

A detailed protocol for the synthesis of 2-aminopyridine-3-carboxylic acid imidazolide (this compound) is described in "Sequencing-based analysis of RNA structures in living cells with this compound via SHAPE-MaP" by Incarnato (2023) in Methods in Enzymology.[2] The synthesis generally involves the activation of 2-aminopyridine-3-carboxylic acid with an imidazolide-containing coupling reagent.

In Vivo RNA Modification with this compound

This protocol is adapted from Marinus et al., 2021.

Materials:

-

Bacterial or mammalian cells

-

1x PBS (pH 7.4)

-

This compound stock solution (e.g., 1 M in anhydrous DMSO)

-

1 M DTT (Dithiothreitol) in water

-

RNA extraction kit

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired density (e.g., exponential phase for bacteria). Harvest cells by centrifugation.

-

Cell Resuspension: Wash the cell pellet with 1x PBS and resuspend in 1x PBS.

-

This compound Treatment: Add the this compound stock solution to the cell suspension to a final concentration of 100 mM. For a negative control, add an equivalent volume of DMSO.

-

Incubation: Incubate the cells with this compound for a defined period (e.g., 15 minutes at 37°C with moderate shaking).

-

Quenching: Quench the reaction by adding 1 M DTT to a final concentration that effectively neutralizes the this compound.

-

RNA Extraction: Immediately proceed with RNA extraction using a standard protocol or a commercial kit.

SHAPE-MaP Library Preparation and Sequencing

Following RNA modification and extraction, the samples are processed for high-throughput sequencing. This typically involves:

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is prone to misincorporation at adducted sites (e.g., SuperScript II in the presence of Mn2+). This can be done with random or gene-specific primers.

-

Library Preparation: Prepare sequencing libraries from the resulting cDNA. The specific protocol will depend on the sequencing platform (e.g., Illumina). A detailed protocol for generating Illumina-compatible SHAPE-MaP sequencing libraries can be found in Incarnato (2023).[2]

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Data Analysis Workflow

The analysis of SHAPE-MaP data is crucial for obtaining accurate RNA structure information. The general workflow involves read processing, mutation identification, and reactivity profile generation. Software packages like ShapeMapper2 and the RNA Framework are commonly used for this purpose.[2][3][4]

Figure 2: The this compound SHAPE-MaP experimental and data analysis workflow.

Key Steps in Data Analysis

-

Read Pre-processing: Raw sequencing reads are trimmed to remove adapters and low-quality bases. Paired-end reads are merged.

-

Alignment: The processed reads are aligned to a reference genome or transcriptome.

-

Mutation Counting: The number and type of mutations at each nucleotide position are counted for both the this compound-treated and control samples.

-

Reactivity Profile Generation: The raw mutation rates are converted into SHAPE reactivity profiles. This involves subtracting the background mutation rate (from the control sample) and normalizing the data.

-

RNA Structure Modeling: The final SHAPE reactivity profile is used as a set of pseudo-energy constraints to guide the prediction of the RNA secondary structure using software like RNAstructure.

Conclusion